molecular formula C18H12ClIN2O3 B5798343 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid

2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid

Cat. No. B5798343
M. Wt: 466.7 g/mol
InChI Key: IBQAKWSQPLLMOX-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid, also known as CICB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been used as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. In analytical chemistry, 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been used as a reagent for the detection and quantification of metal ions.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been shown to selectively inhibit the growth of cancer cells without affecting normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has been shown to have a low toxicity profile in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent. In addition to its anticancer activity, 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemical compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid. One direction is the optimization of its synthesis method to reduce the cost and increase the yield of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid. Another direction is the investigation of its potential applications in other fields, such as nanotechnology and environmental science. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action has been shown to selectively inhibit the growth of cancer cells. Further research is needed to explore its full potential and to develop it into a safe and effective therapeutic agent.

Synthesis Methods

The synthesis of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid involves the reaction of 2-chloro-5-furylbenzoic acid with 4-iodophenylhydrazine in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride and sodium hydroxide to obtain 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid. This method has been optimized to achieve a high yield of 2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid with good purity.

properties

IUPAC Name

2-chloro-5-[5-[(E)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2O3/c19-16-7-1-11(9-15(16)18(23)24)17-8-6-14(25-17)10-21-22-13-4-2-12(20)3-5-13/h1-10,22H,(H,23,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQAKWSQPLLMOX-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-[5-[(E)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

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